3-chloro-N-(2-phenoxyethyl)benzamide 3-chloro-N-(2-phenoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 698985-94-3
VCID: VC21514292
InChI: InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
SMILES: C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol

3-chloro-N-(2-phenoxyethyl)benzamide

CAS No.: 698985-94-3

Cat. No.: VC21514292

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-phenoxyethyl)benzamide - 698985-94-3

Specification

CAS No. 698985-94-3
Molecular Formula C15H14ClNO2
Molecular Weight 275.73g/mol
IUPAC Name 3-chloro-N-(2-phenoxyethyl)benzamide
Standard InChI InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
Standard InChI Key QKGIGZHWIYMJFB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structure

3-chloro-N-(2-phenoxyethyl)benzamide is an organic compound belonging to the benzamide class, characterized by a 3-chloro substituted benzene ring linked to an amide group that connects to a phenoxyethyl moiety. This unique structural arrangement contributes to its specific chemical and biological properties.

Basic Information

ParameterValue
CAS Number698985-94-3
Molecular FormulaC15H14ClNO2
IUPAC Name3-chloro-N-(2-phenoxyethyl)benzamide
Synonyms3-chloro-N-[2-(phenoxy)ethyl]benzamide
Molecular WeightApproximately 275.73 g/mol

Structural Features

The compound consists of three primary structural components that define its chemical behavior:

  • A 3-chlorobenzene ring connected to a carbonyl group

  • An amide linkage (-CONH-) serving as the central connector

  • A phenoxyethyl group (phenyl-O-CH2-CH2-) attached to the nitrogen of the amide

This arrangement creates a molecule with distributed polarity and specific geometrical characteristics that influence its interactions with biological systems and other chemical entities.

Physical and Chemical Properties

Understanding the physicochemical properties of 3-chloro-N-(2-phenoxyethyl)benzamide is essential for predicting its behavior in various environments and applications.

Physical Properties

PropertyValue
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder (typical for similar benzamides)
SolubilityLimited water solubility; soluble in organic solvents
LogPEstimated ~3.5-4.0 (lipophilic compound)
H-bond Donors1 (NH group)
H-bond Acceptors3 (O and N atoms)
Topological Polar Surface AreaApproximately 38 Ų
Rotatable Bonds5

The compound exhibits characteristics typical of benzamide derivatives, with a moderate molecular weight and significant lipophilicity, suggesting good membrane permeability potential for biological applications.

Chemical Reactivity

The chemical reactivity of 3-chloro-N-(2-phenoxyethyl)benzamide is primarily determined by its functional groups:

  • The amide bond can undergo hydrolysis under strong acidic or basic conditions

  • The chlorine at the meta position of the benzene ring can participate in nucleophilic aromatic substitution reactions

  • The phenoxy oxygen provides a potential site for hydrogen bonding

  • The aromatic rings can engage in π-π interactions with other aromatic systems

These reactive centers make the compound versatile for chemical modifications that could enhance or alter its biological properties.

Synthesis Methods

The synthesis of 3-chloro-N-(2-phenoxyethyl)benzamide can be approached through several routes, with the most common involving the reaction between 3-chlorobenzoyl chloride and 2-phenoxyethylamine.

Standard Synthetic Route

The typical synthesis follows this general procedure:

  • Activation of 3-chlorobenzoic acid to form 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride

  • Reaction of the activated acid chloride with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine)

  • Purification through crystallization or column chromatography

Alternative Approaches

Alternative synthetic strategies may include:

  • Amide coupling reactions using coupling reagents such as HATU, EDC/HOBt, or DCC

  • Microwave-assisted synthesis for improved reaction efficiency and reduced reaction times

  • Green chemistry approaches using more environmentally friendly solvents and catalysts

The choice of synthetic method often depends on scale, available reagents, desired purity, and environmental considerations.

Structural Analogs and Relations

3-chloro-N-(2-phenoxyethyl)benzamide belongs to a broader family of structurally related compounds with varying substitution patterns that can provide insights into structure-activity relationships.

Related Compounds

Several structurally similar compounds have been reported in the literature:

  • 2-fluoro-N-(2-phenoxyethyl)benzamide (CAS: 329223-13-4): Contains a 2-fluoro substitution instead of 3-chloro

  • 3-nitro-N-(2-phenoxyethyl)benzamide (CAS: 903796-25-8): Features a 3-nitro group instead of 3-chloro

  • 3-chloro-N-[2-(3-chlorophenoxy)ethyl]benzamide: Contains an additional chlorine atom on the phenoxy ring

These structural analogs often display similar physical properties but may exhibit different biological activities due to subtle electronic and steric differences.

Comparative Properties

CompoundCAS NumberMolecular WeightLogPPrimary Structural Difference
3-chloro-N-(2-phenoxyethyl)benzamide698985-94-3~275.73 g/mol~3.5-4.0Reference compound
2-fluoro-N-(2-phenoxyethyl)benzamide329223-13-4259.27 g/molLower2-fluoro vs. 3-chloro substitution
3-nitro-N-(2-phenoxyethyl)benzamide903796-25-8286.28 g/molSimilar3-nitro vs. 3-chloro substitution
3-chloro-N-[2-(3-chlorophenoxy)ethyl]benzamideNot specified310.18 g/mol4.12Additional chlorine on phenoxy ring

The comparison reveals how subtle structural modifications can affect the physicochemical properties of these benzamide derivatives.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information for confirming the structure and purity of 3-chloro-N-(2-phenoxyethyl)benzamide.

Spectral Properties

Based on typical patterns for similar benzamide derivatives, expected spectroscopic features include:

Spectroscopic MethodKey Features
¹H NMRSignals for aromatic protons (7-8 ppm), NH proton (6.5-7.5 ppm), and ethylene protons (3.5-4.5 ppm)
¹³C NMRCarbonyl carbon (~165-170 ppm), aromatic carbons (120-140 ppm), and ethylene carbons (40-70 ppm)
IRAmide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C=C stretches
Mass SpectrometryMolecular ion peak at m/z ~276, with fragmentation patterns showing loss of phenoxy group

These spectroscopic profiles are essential for structure verification and quality control during synthesis and formulation.

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